Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
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Overview
Description
Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate: is a complex organic compound characterized by its molecular formula C15H12ClNO6S. This compound features a nitro group (-NO2), a sulfonyl group (-SO2), and a carboxylate ester group (-COOCH3), making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride and 3-nitrobenzoic acid.
Reaction Steps: The reaction involves the formation of an intermediate compound through nucleophilic substitution, followed by esterification.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives or nitrate esters.
Reduction: Amines or hydroxylamines.
Substitution: Sulfonamides or sulfonic esters.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of sulfonyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the sulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-{[(4-methoxyphenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
Methyl 3-{[(4-bromophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
Methyl 3-{[(4-fluorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
Uniqueness: The presence of the chlorine atom in the phenyl ring of Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate imparts unique chemical and physical properties compared to its analogs. This can influence its reactivity, solubility, and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry highlight its importance in ongoing research and development.
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Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO6S/c1-23-15(18)10-2-7-14(17(19)20)11(8-10)9-24(21,22)13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEOJIRAXUAZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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